Methyl 6-bromo-3-chloropicolinate

Organic Synthesis Cross-Coupling Chemoselectivity

Methyl 6-bromo-3-chloropicolinate features a unique 3-chloro-6-bromo substitution pattern on the pyridine ring, providing chemoselective handles for sequential Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This orthogonality—absent in symmetrically substituted analogs—enables efficient, controlled assembly of complex molecular architectures without protection/deprotection steps. It is a critical starting material in the patented Bedaquiline (TMC-207) synthetic route for multidrug-resistant TB. Procuring ≥98% purity ensures batch-to-batch reproducibility, minimizes impurity-related side reactions, and supports streamlined CMC activities. Multiple vendors with guaranteed purity reduce in-house purification needs and accelerate scale-up timelines.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 350602-14-1
Cat. No. B3060421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3-chloropicolinate
CAS350602-14-1
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)Br)Cl
InChIInChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3
InChIKeyPBXRVNDIWMTXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromo-3-chloropicolinate (CAS 350602-14-1): A Strategic Orthogonal Halogenated Building Block for Pharmaceutical and Agrochemical Synthesis


Methyl 6-bromo-3-chloropicolinate (CAS 350602-14-1) is an orthogonally dihalogenated picolinate ester with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol [1]. This pyridine derivative is characterized by a distinct substitution pattern featuring a methyl ester at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 6-position on the pyridine ring . Its strategic value lies in the presence of two different halogen substituents (Br and Cl) with differing reactivities, which enables highly selective, sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, for the controlled and predictable assembly of complex molecular architectures [2].

Why Methyl 6-bromo-3-chloropicolinate Cannot Be Substituted with Generic Analogs


The specific 3-chloro-6-bromo substitution pattern of methyl 6-bromo-3-chloropicolinate is critical for its function and cannot be simply interchanged with other picolinate derivatives. The significant difference in reactivity between the C-Br and C-Cl bonds provides a chemoselective handle for sequential functionalization, a feature absent in analogs like 3,6-dichloropicolinate [1]. This orthogonality is crucial for building molecular complexity in a controlled manner, preventing side reactions and improving synthetic route efficiency. Substituting with a regioisomer, such as methyl 3-bromo-6-chloropicolinate (CAS 1214328-96-7), would invert the spatial orientation of functional groups and alter the electronic environment on the pyridine ring, potentially leading to different reaction outcomes, physicochemical properties, and biological activities . The methyl ester group further distinguishes it from the free carboxylic acid (6-bromo-3-chloropicolinic acid, CAS 1060815-76-0), offering different solubility and reactivity profiles essential for specific synthetic steps .

Quantitative Differentiation Evidence for Methyl 6-bromo-3-chloropicolinate


Enabling Sequential Cross-Coupling via Orthogonal Halogen Reactivity

The differential reactivity of the C-Br and C-Cl bonds in methyl 6-bromo-3-chloropicolinate enables highly selective, sequential Suzuki-Miyaura and Buchwald-Hartwig coupling reactions [1]. This is a distinct advantage over symmetrically halogenated analogs like methyl 3,6-dichloropicolinate, where both C-Cl bonds have similar reactivity, making selective mono-functionalization challenging and often leading to complex mixtures [2]. The C-Br bond undergoes oxidative addition to a palladium(0) catalyst much faster than the C-Cl bond, allowing for a first, chemoselective coupling at the 6-position. A subsequent reaction can then be performed at the 3-position using a more forcing condition or a specialized catalyst system for aryl chlorides.

Organic Synthesis Cross-Coupling Chemoselectivity

Validated Key Intermediate for High-Value Drug TMC-207 (Bedaquiline)

Patent CN102850269A explicitly identifies methyl 6-bromo-3-chloropicolinate as the essential starting material for synthesizing 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, a crucial intermediate in the production of the antitubercular drug TMC-207 (Bedaquiline) [1]. TMC-207 is a novel diarylquinoline that inhibits mycobacterial ATP synthase with high potency against Mycobacterium tuberculosis [2]. The patent highlights that traditional synthetic methods for this intermediate were inefficient, underscoring the value of a reliable, high-purity source of this specific starting material to enable improved synthetic processes. This established role in a commercial API route differentiates it from many other halogenated picolinate building blocks, whose applications may be more speculative or limited to early-stage research.

Drug Discovery Antitubercular API Intermediate

Commercially Available Purity Benchmark of ≥98%

Multiple reputable commercial suppliers offer methyl 6-bromo-3-chloropicolinate with a standard purity specification of 98% or higher, often accompanied by batch-specific analytical data . For instance, Bidepharm provides this compound with a standard purity of 98% and offers comprehensive QC documentation including NMR, HPLC, and GC reports . Similarly, CymitQuimica and Fluorochem list this product at 98.0% purity . This level of purity is a critical differentiator for demanding applications. In contrast, the commonly available purity for a close structural analog, 6-bromo-3-chloropicolinic acid (CAS 1060815-76-0), is often lower, typically specified at 95% . The 3% difference in purity can be significant in multi-step synthesis, where impurities accumulate and reduce the yield and purity of the final target molecule.

Quality Control Procurement Purity

Favorable Lipophilicity Profile for Blood-Brain Barrier Penetration

Computational predictions from Bidepharm's product datasheet indicate a Consensus Log P (octanol-water partition coefficient) of 2.01 for methyl 6-bromo-3-chloropicolinate . This value falls within a favorable range for CNS drug candidates (typically Log P 2-4) and is a significant differentiating factor compared to the more polar carboxylic acid analog, 6-bromo-3-chloropicolinic acid, which has a lower predicted Log P due to the presence of the ionizable carboxyl group. A Log P of ~2 suggests a good balance of lipophilicity for membrane permeability while maintaining sufficient aqueous solubility to avoid poor pharmacokinetics.

Drug Design Physicochemical Properties CNS Drug Discovery

Strategic Application Scenarios for Methyl 6-bromo-3-chloropicolinate in Research and Industry


Medicinal Chemistry: Synthesis of Diarylquinoline Antitubercular Agents

The primary and most validated application for methyl 6-bromo-3-chloropicolinate is as a starting material in the multi-step synthesis of diarylquinoline derivatives with potent antimycobacterial activity [1]. Specifically, it is used to prepare the key intermediate 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, a precursor to TMC-207 (Bedaquiline), a novel drug for treating multidrug-resistant tuberculosis. The compound's specific halogenation pattern is essential for constructing the quinoline core with the correct substituents for biological activity [2]. Procuring a high-purity (≥98%) batch of this compound is critical for ensuring the efficiency and reproducibility of this patented synthetic route, minimizing the formation of difficult-to-remove impurities that could affect the quality of the final API.

Organic Synthesis: Precise Construction of Unsymmetrical Biaryl Systems

The orthogonal reactivity of the 6-bromo and 3-chloro substituents makes this compound an ideal linchpin for the stepwise construction of unsymmetrical biaryl systems [3]. In this scenario, a researcher can first perform a Suzuki-Miyaura coupling on the more reactive C6-Br bond to install an aryl or heteroaryl group. This intermediate can then be subjected to a second, different coupling reaction (e.g., another Suzuki coupling, a Buchwald-Hartwig amination, or a Sonogashira coupling) at the less reactive C3-Cl position [3]. This strategy is far more efficient than using a symmetrically substituted pyridine, which would require tedious protection/deprotection steps or risk producing statistical mixtures of products.

Process Chemistry: Route Scouting and Optimization for API Manufacturing

In an industrial process chemistry setting, methyl 6-bromo-3-chloropicolinate is a high-value intermediate. Its role in the TMC-207 synthetic route positions it as a critical material for CMC activities [1]. Process chemists would evaluate this compound for large-scale synthesis, focusing on cost, supply chain reliability, and quality consistency. The availability of the compound with a guaranteed purity of ≥98% from multiple vendors is a key procurement advantage, as it reduces the need for in-house purification and lowers the risk of batch-to-batch variability. Furthermore, its favorable Log P of 2.01 suggests it can be processed and purified using standard organic solvents, which is practical for large-scale operations.

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